molecular formula C9H11N3O B13306811 3-(2,5-Dimethylfuran-3-YL)-1H-pyrazol-5-amine

3-(2,5-Dimethylfuran-3-YL)-1H-pyrazol-5-amine

Katalognummer: B13306811
Molekulargewicht: 177.20 g/mol
InChI-Schlüssel: HOXLRHPDXQSFCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,5-Dimethylfuran-3-YL)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylfuran-3-YL)-1H-pyrazol-5-amine typically involves the reaction of 2,5-dimethylfuran with hydrazine derivatives under specific conditions. One common method involves the use of microwave-assisted organic synthesis, which offers advantages such as shorter reaction times and higher yields. For instance, a reaction involving 2,5-dimethylfuran, hydrazine hydrate, and an appropriate catalyst under microwave irradiation can yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale microwave-assisted synthesis or conventional heating methods. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Microwave-assisted synthesis is often preferred due to its operational simplicity, safety, and minimization of side reactions .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,5-Dimethylfuran-3-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 3-(2,5-Dimethylfuran-3-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes and inhibit essential enzymes. The compound’s anti-inflammatory and anticancer effects are thought to be mediated through the modulation of inflammatory pathways and the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(2,5-Dimethylfuran-3-YL)-1H-pyrazol-5-ol: This compound is structurally similar but contains a hydroxyl group instead of an amine group.

    3-(2,5-Dimethylfuran-3-YL)-1H-pyrazol-5-thiol: This compound has a thiol group in place of the amine group.

Uniqueness

3-(2,5-Dimethylfuran-3-YL)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H11N3O

Molekulargewicht

177.20 g/mol

IUPAC-Name

5-(2,5-dimethylfuran-3-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C9H11N3O/c1-5-3-7(6(2)13-5)8-4-9(10)12-11-8/h3-4H,1-2H3,(H3,10,11,12)

InChI-Schlüssel

HOXLRHPDXQSFCM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(O1)C)C2=CC(=NN2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.